molecular formula C20H18N2O6S B2847489 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034240-52-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2847489
CAS RN: 2034240-52-1
M. Wt: 414.43
InChI Key: OWHBDFDOLSZXGV-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. The molecule also contains a dihydrobenzo[b][1,4]dioxin ring, a furan ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the oxalamide group and the aromatic rings .


Chemical Reactions Analysis

As an oxalamide, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and oxalic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Oxalamides are typically solid at room temperature, and the presence of aromatic rings could increase its stability and affect its solubility .

Scientific Research Applications

Anticancer Potential

A study on hydroxyl-containing benzo[b]thiophene analogs revealed their selectivity towards laryngeal cancer cells (HEp2), indicating potential anticancer activity. These compounds were found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells. The study suggests that these compounds could be combined with other drugs for effective chemotherapy, highlighting their potential in cancer treatment (Haridevamuthu et al., 2023).

Biosensor Applications

Research on hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans revealed their potential in developing aptamers for photonic biosensor applications. These compounds can be used for monitoring environmental pollutants like dioxins, which have significant implications for human health (Kalantzi et al., 2021).

Environmental Impact Studies

Dioxins and furans, including their nitrogenated analogues, are known as persistent organic pollutants with detrimental effects on public health and the environment. Studies have focused on their sources, mechanistic formation, toxicity mechanisms, and detection methods, which are crucial for understanding and mitigating their impact (Kirkok et al., 2020).

Future Directions

The study of novel oxalamide derivatives is an active area of research, with potential applications in medicinal chemistry and materials science . Further studies could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(19(24)22-14-3-4-15-16(10-14)28-8-7-27-15)21-12-20(25,13-5-6-26-11-13)17-2-1-9-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHBDFDOLSZXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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